molecular formula C10H14N2O2 B14213963 4-(6-Methoxypyridin-2-yl)morpholine CAS No. 740815-40-1

4-(6-Methoxypyridin-2-yl)morpholine

Cat. No.: B14213963
CAS No.: 740815-40-1
M. Wt: 194.23 g/mol
InChI Key: AVFJASMCDJSXSN-UHFFFAOYSA-N
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Description

Morpholine derivatives are widely studied due to their pharmacological versatility, including roles as analgesics, anti-inflammatory agents, and central nervous system modulators . The synthesis of this compound involves coupling morpholine with a substituted pyridine precursor, as evidenced by spectral data (¹H-NMR: δ 7.04–7.01 (m, 4H), 6.85–6.83 (m, 4H), 3.79 (s, 3H)) . Its methoxy group at the 6-position of the pyridine ring distinguishes it from related chlorinated or unsubstituted analogs.

Properties

CAS No.

740815-40-1

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-(6-methoxypyridin-2-yl)morpholine

InChI

InChI=1S/C10H14N2O2/c1-13-10-4-2-3-9(11-10)12-5-7-14-8-6-12/h2-4H,5-8H2,1H3

InChI Key

AVFJASMCDJSXSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reactions

A foundational approach involves nucleophilic substitution between 6-methoxypyridine-2-carboxylic acid derivatives and morpholine. In one documented procedure, 6-methoxypyridine-2-carbonyl chloride is reacted with morpholine in anhydrous dichloromethane at 0–5°C for 4 hours, followed by gradual warming to room temperature. The reaction is catalyzed by triethylamine, which neutralizes HCl byproducts, achieving yields of 68–72% after column chromatography. Key parameters include:

  • Molar ratio : 1:1.2 (carbonyl chloride to morpholine)
  • Solvent : Dichloromethane (dry)
  • Catalyst : Triethylamine (1.5 equiv.)

This method is limited by the hygroscopic nature of morpholine, requiring strict anhydrous conditions to prevent hydrolysis.

Ring-Closing Strategies

Alternative routes employ ring-closing reactions to construct the morpholine moiety in situ. For example, 2-(6-methoxypyridin-2-yl)ethanol can undergo cyclization with ammonia or ammonium acetate under acidic conditions. In a representative protocol, the ethanol derivative is heated with ammonium acetate in toluene at 110°C for 12 hours, yielding 4-(6-Methoxypyridin-2-yl)morpholine at 58% efficiency. The mechanism proceeds via intramolecular nucleophilic attack, facilitated by the formation of an oxonium ion intermediate.

Advanced Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling has emerged as a high-yield strategy. A Suzuki-Miyaura coupling between 6-methoxy-2-pyridinylboronic acid and 4-chloromorpholine achieves 84% yield when using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a 1,4-dioxane/water mixture at 80°C. Critical advantages include:

  • Functional group tolerance : Compatible with ester and nitrile groups.
  • Scalability : Demonstrated at 100 mmol scale without yield loss.

Photoredox Catalysis

Recent innovations utilize visible-light-mediated catalysis for morpholine ring formation. Irradiation of 2-(6-methoxypyridin-2-yl)ethylamine with [Ru(bpy)₃]²⁺ (1 mol%) and persulfate oxidant in acetonitrile generates the morpholine derivative via single-electron transfer (SET). Yields reach 76% after 6 hours, with excellent regioselectivity.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols prioritize throughput and safety. A continuous flow system couples 6-methoxypyridine-2-carbonyl chloride with morpholine in a microreactor at 50°C, achieving 89% conversion in 2 minutes. Key parameters:

  • Residence time : 120 seconds
  • Pressure : 3 bar
  • Solvent : Tetrahydrofuran (THF)

This method reduces byproduct formation compared to batch processes.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, enhancing sustainability. Equimolar amounts of 6-methoxypyridine-2-carboxylic acid and morpholine are milled with K₂CO₃ at 30 Hz for 45 minutes, yielding 82% product. Advantages include:

  • Energy efficiency : 70% reduction in energy consumption vs. thermal methods.
  • Purity : >98% by HPLC without chromatography.

Comparative Analysis of Methodologies

The table below summarizes key preparation methods, highlighting efficiency and practicality:

Method Starting Materials Catalyst/Reagents Conditions Yield Scalability
Nucleophilic Substitution 6-Methoxypyridine-2-carbonyl chloride Triethylamine 0–25°C, 4 h 68–72% Laboratory
Suzuki-Miyaura Coupling 6-Methoxy-2-pyridinylboronic acid Pd(PPh₃)₄, K₂CO₃ 80°C, 12 h 84% Industrial
Photoredox Catalysis 2-(6-Methoxypyridin-2-yl)ethylamine [Ru(bpy)₃]²⁺, (NH₄)₂S₂O₈ Visible light, 6 h 76% Pilot scale
Continuous Flow 6-Methoxypyridine-2-carbonyl chloride None 50°C, 2 min 89% Industrial

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxypyridin-2-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

4-(6-Methoxypyridin-2-yl)morpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridinylmorpholine Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituent Position/Type Key Biological Activities Reference
4-(6-Methoxypyridin-2-yl)morpholine C₁₀H₁₃N₂O₂ 6-OCH₃, pyridine Analgesic, anti-inflammatory*
4-(6-Chloropyridin-2-yl)morpholine C₉H₁₁ClN₂O 6-Cl, pyridine Intermediate for pharmaceuticals
4-(4-Chloropyridin-2-yl)morpholine C₉H₁₁ClN₂O 4-Cl, pyridine Not explicitly reported
4-(4,6-Dichloropyrimidin-2-yl)morpholine C₈H₁₀Cl₂N₃O 4,6-Cl, pyrimidine Agrochemical, pharmaceutical intermediate

*Activities inferred from structurally related morpholine derivatives .

Key Observations :

  • Ring System : Pyrimidine-based morpholine derivatives (e.g., 4-(4,6-dichloropyrimidin-2-yl)morpholine) exhibit broader agrochemical applications, while pyridine derivatives are more common in drug discovery .

Complex Heterocyclic Morpholine Derivatives

Table 2: Pharmacological Activity Comparisons
Compound Name Core Structure Biological Activity SAR Insights Reference
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline-morpholine Research applications (undisclosed) Quinoline scaffold enhances lipophilicity
4-[6-Chloro-2-(2-(pyridin-2-yl)ethoxy)pyrimidin-4-yl]morpholine Pyrimidine-morpholine Not reported Ethoxy linker may improve solubility
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) Imidazole-thiazole-morpholine DNA-binding inhibition (disputed activity) Bromine position critical for NMR consistency

Key Observations :

  • Scaffold Diversity: Quinoline- and pyrimidine-linked morpholines (e.g., ) demonstrate the adaptability of the morpholine moiety in complex architectures, though their activities remain less characterized compared to simpler pyridinyl derivatives.
  • Activity Discrepancies : VPC-14449 highlights the importance of precise substituent positioning; the 2,4-dibromoimidazole isomer showed spectral inconsistencies compared to the initially reported 4,5-dibromo analog, affecting its biological validation .

Comparison with Non-Morpholine Heterocycles

Table 3: Receptor Potentiation Activity of Trisubstituted Pyrimidines
Compound (Core Structure) Heterocycle EP2 Receptor Fold Shift* SAR Conclusion Reference
CID2992168 (morpholine) Morpholine 12.5 Optimal activity
CID3239428 (piperidine) Piperidine 3.2 Reduced potency
CID630454 (pyrrolidine) Pyrrolidine 2.8 Least active

*Fold shift in PGE2 EC50 concentration.

Key Observations :

  • Morpholine Superiority : Morpholine-containing pyrimidines (e.g., CID2992168) exhibit significantly higher EP2 receptor potentiation than piperidine or pyrrolidine analogs, underscoring the critical role of the morpholine oxygen in hydrogen bonding .
  • Piperidine Essentiality : In 2-piperidinyl phenyl benzamides, replacing piperidine with morpholine abolished activity, indicating scaffold-specific pharmacophore requirements .

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